

Lisavanbulin survival benefit orthotopic GBM models

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Compound Focus: Lisavanbulin

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Lisavanbulin Survival Benefit in GBM PDX Models

The table below summarizes the survival data from the study, which used a panel of IDH-wildtype GBM patient-derived xenograft (PDX) models. The results demonstrate the significant benefit of **lisavanbulin**, particularly when combined with standard-of-care (SOC) treatments [1].

GBM PDX Model	Treatment Group	Median Survival (Days)	Survival Extension vs. SOC	P-value
GBM6	Radiation Therapy (RT) alone	69	--	--
	RT + Lisavanbulin	90	30.4% extension	0.0001
GBM150	RT alone	73	--	--
	RT + Lisavanbulin	143	95.9% extension	0.06
GBM39	RT + Temozolomide (TMZ)	249	--	--

GBM PDX Model	Treatment Group	Median Survival (Days)	Survival Extension vs. SOC	P-value
	RT + TMZ + Lisavanbulin	502	101.6% extension	0.0001
GBM26	RT + Temozolomide (TMZ)	121	--	--
	RT + TMZ + Lisavanbulin	172	42.1% extension	0.04
Multiple Models	Lisavanbulin Monotherapy	--	9% to 84% extension (in 9 of 14 PDXs)	< 0.01

Detailed Experimental Protocols

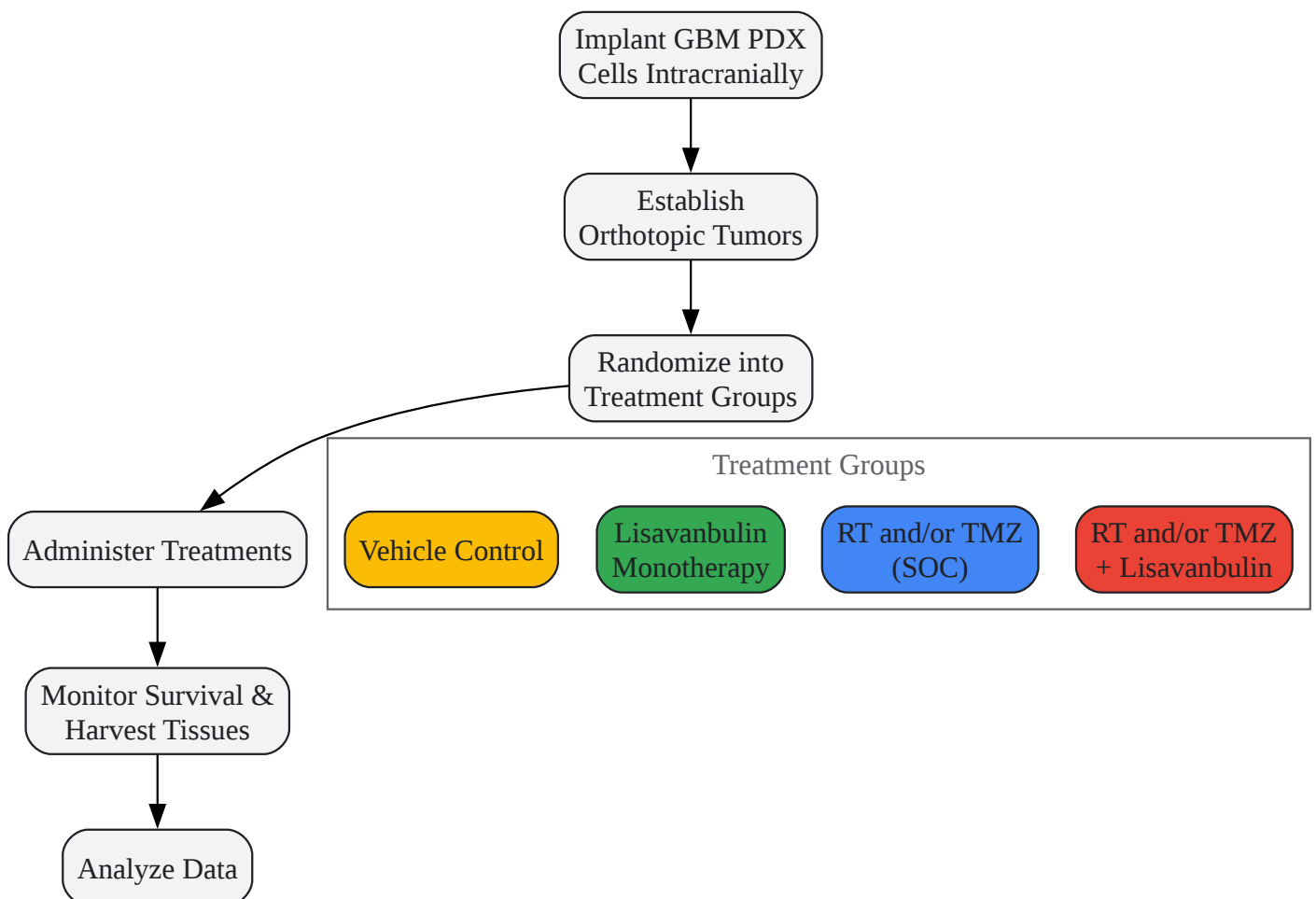
To help you evaluate and potentially replicate these findings, here are the key methodological details from the study:

- **Animal Models:** The study used female athymic nude mice (6-7 weeks old) intracranially implanted with orthotopic tumors from the **Mayo Clinic collection of GBM PDX models**. This collection is noted for recapitulating the genetic diversity of human GBM [1].
- **Drug Formulation & Dosing:**
 - **Lisavanbulin (BAL101553):** Formulated in 0.9% sodium chloride, pH-adjusted to 5.0. It was administered via **oral gavage** [1].
 - **Temozolomide (TMZ):** Suspended in Ora-Plus oral suspending vehicle [1].
 - A critical finding was that **prolonged lisavanbulin dosing**, starting from the first radiation dose until the mice became moribund, was required for maximal therapeutic benefit [1].
- **Radiation Therapy (RT):** Radiation was delivered to the entire head of unanesthetized mice using a single lateral beam from a Cesium-137 source. The rest of the body was shielded with a lead block [1].
- **Pharmacokinetic & Pharmacodynamic Analysis:**

- **Brain Penetration:** Concentrations of the active moiety, avanbulin, in plasma and brain were determined using **liquid chromatography with tandem mass spectrometry (LC-MS/MS)**. The study confirmed excellent brain penetration with brain-to-plasma ratios of **1.3 and 1.6 at 2- and 6-hours postdose**, respectively [1].
- **Mechanism of Action:** Cell cycle analysis via **flow cytometry** and immunohistochemical analysis showed that **lisavanbulin** treatment caused a significant increase in phospho-histone H3, indicating **mitotic arrest**. This arrest is a known mechanism for radiosensitization [1].

Experimental Workflow Diagram

The following Graphviz DOT code outlines the key experimental workflow for these orthotopic model studies.



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GBM Orthotopic Model Treatment Workflow

Interpretation of Findings

- **Superior Combination Therapy:** The data strongly suggests that **lisavanbulin** acts as an effective **combinations with SOC therapy** (RT and TMZ), resulting in a dramatic extension of survival, in some cases more than doubling it [1].
- **Critical Dosing Schedule:** The research highlights that the **dosing schedule and duration are critical** factors for achieving optimal efficacy with **lisavanbulin** [1].
- **Strong Clinical Rationale:** The demonstrated **brain penetration, significant survival benefit, and mechanistic link to mitotic arrest** provide a compelling rationale for clinical trials testing **lisavanbulin** in combination with RT or RT/TMZ in GBM patients [1].

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References

1. Preclinical modeling in glioblastoma patient-derived xenograft (GBM ...) [pmc.ncbi.nlm.nih.gov]

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Address: Ontario, CA 91761, United States

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